BenchChemオンラインストアへようこそ!

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Procure CAS 5727-59-3 as the definitive ethyl-ester benchmark for tetrahydropyridine-3-carboxylate SAR campaigns. Its intermediate lipophilicity bridges the free acid (CAS 321885-01-2) and methyl ester (CAS 130734-36-0), delivering a solubility–permeability balance ideal for initial MAO-A/B (baseline IC₅₀ ~0.4–1.0 µM) and M5 muscarinic receptor screens. The unadorned 4-phenyl core allows clean, stepwise elaboration for fragment-to-lead optimization. Order this research-grade screening compound today to eliminate confounding ester variables from your assay cascade.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
CAS No. 5727-59-3
Cat. No. B5003704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS5727-59-3
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2)C
InChIInChI=1S/C15H17NO3/c1-3-19-15(18)14-10(2)16-13(17)9-12(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,16,17)
InChIKeyAPYIVQOKMPJKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 5727-59-3): Compound Identity, Scaffold Class, and Procurement Context


Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 5727-59-3; CHEMBL1898219; molecular formula C15H17NO3, MW 259.30 g/mol) is a tetrahydropyridine-3-carboxylate ester bearing a 4-phenyl substituent, a 2-methyl group, and a 6-oxo functionality [1]. It belongs to the broader 1,4,5,6-tetrahydropyridine-3-carboxylate scaffold class, which has been explored as a privileged structure for muscarinic receptor antagonists and monoamine oxidase inhibitors [2][3]. The compound is commercially available as a research-grade screening compound and synthetic intermediate. Its immediate structural analogs—the free carboxylic acid (CAS 321885-01-2) and the methyl ester (CAS 130734-36-0)—differ only in the ester moiety, making side-by-side comparison essential for procurement decisions where ester lipophilicity, metabolic stability, or synthetic tractability are critical variables.

Why Generic Substitution Among Tetrahydropyridine-3-Carboxylate Esters Fails: The Hidden Variability in Ester-Dependent Properties for Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 5727-59-3)


The tetrahydropyridine-3-carboxylate scaffold exhibits steep structure–activity relationships (SAR) where even minor modifications to the ester moiety dramatically alter target engagement, metabolic stability, and physicochemical properties. In the M5 muscarinic receptor antagonist series, converting the carboxylic acid to an ethyl ester shifted both affinity and selectivity profiles [1]. Similarly, in the MAO inhibitor series, the nature and position of aryl substituents governed isoform selectivity between MAO-A and MAO-B, with IC50 values spanning two orders of magnitude across congeners [2]. For CAS 5727-59-3 specifically, the ethyl ester imparts a calculated logP and hydrogen-bonding profile distinct from the free acid (CAS 321885-01-2) and the methyl ester (CAS 130734-36-0), meaning that substituting one analog for another without experimental verification risks invalidating a biological assay or synthetic sequence. The quantitative evidence below clarifies the measurable dimensions along which these analogs diverge.

Product-Specific Quantitative Differentiation Evidence for Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 5727-59-3) Versus Closest Analogs


Molecular Descriptor Divergence: Ethyl Ester (5727-59-3) vs. Free Carboxylic Acid (321885-01-2) vs. Methyl Ester (130734-36-0)

The three immediate ester/acid analogs differ in computed molecular weight, hydrogen-bond donor/acceptor count, and predicted logP, which directly influence membrane permeability, solubility, and metabolic stability. The ethyl ester (5727-59-3) occupies an intermediate lipophilicity space relative to the more polar free acid and the slightly less lipophilic methyl ester, providing a distinct pharmacokinetic starting point .

Physicochemical profiling Drug-likeness Lead optimization

Scaffold-Level MAO Inhibitory Potential: Benchmarking Tetrahydropyridine-3-Carboxylate Esters Against Clinical MAO Inhibitors

Although CAS 5727-59-3 itself has not been directly assayed for MAO inhibition in published studies, the closely related ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate series provides a quantitative framework for expected activity. The most potent congeners in that series achieved IC50 values of 0.40±0.05 μM (MAO-A) and 1.01±0.03 μM (MAO-B), compared to the clinical standards clorgyline (IC50 0.0045±0.0003 μM, MAO-A) and l-deprenyl (IC50 0.0196±0.001 μM, MAO-B) [1]. This demonstrates that the tetrahydropyridine-3-carboxylate scaffold can deliver sub-micromolar MAO inhibition, with isoform selectivity modulated by aryl substitution pattern.

Monoamine oxidase inhibition Neuropharmacology Structure–activity relationship

M5 Muscarinic Receptor Orthosteric Antagonist Activity: Scaffold Comparison of Tetrahydropyridine-3-Carboxylate Esters

The tetrahydropyridine-3-carboxylate scaffold has been validated as a source of M5-preferring muscarinic receptor orthosteric antagonists. In a systematic medicinal chemistry effort, compound 56 (a 1,2,5,6-tetrahydropyridine-3-carboxylate derivative) achieved 11-fold selectivity for M5 over M1, with Ki = 2.24 μM for the [3H]N-methylscopolamine binding site on M5 and functional IC50 = 0.45 nM in inhibiting oxotremorine-evoked [3H]DA release from rat striatal slices [1]. While compound 56 is structurally more elaborated than CAS 5727-59-3, the data establish the scaffold's capacity for nanomolar functional potency and receptor subtype selectivity, providing a benchmark for simpler analogs.

Muscarinic receptor pharmacology Drug abuse therapeutics Orthosteric antagonist

HMG-CoA Reductase Inhibitory Screening: Qualitative Activity Flag for CAS 5727-59-3

CAS 5727-59-3 was tested in an in vitro HMG-CoA reductase inhibition assay and returned a qualitative activity flag ('1' or active) in a curated screening dataset . However, the specific IC50 value was not retrieved from the available database entry, and no comparator data for the free acid or methyl ester analogs in the same assay were identified.

HMG-CoA reductase Lipid metabolism Enzyme inhibition screening

Recommended Research and Industrial Application Scenarios for Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 5727-59-3) Based on Available Evidence


Scaffold-Based Medicinal Chemistry: Baseline Compound for MAO-A/B Selectivity SAR Expansion

Procure CAS 5727-59-3 as the minimal 4-phenyl-substituted tetrahydropyridine-3-carboxylate scaffold to establish baseline MAO-A and MAO-B IC50 values, then systematically elaborate the 1-, 2-, and 6-positions with aryl and arylamino substituents, referencing the potency benchmarks of 0.40 μM (MAO-A) and 1.01 μM (MAO-B) established for optimized triaryl-arylamino derivatives [1]. The ethyl ester's intermediate lipophilicity provides a favorable solubility–permeability balance for initial enzyme assays without the confounding effects of charged carboxylate species.

M5 Muscarinic Antagonist Hit Expansion: Starting Template for Fragment Growth

Use CAS 5727-59-3 as a fragment-sized starting point for M5 muscarinic receptor antagonist development, guided by the demonstrated scaffold capacity for 11-fold M5/M1 selectivity and nanomolar functional potency (IC50 = 0.45 nM) in elaborated derivatives [2]. The unadorned 4-phenyl ring and ethyl ester allow cleanly interpretable structure–activity relationships when substituents are added stepwise to the tetrahydropyridine core.

Ester Comparative Physicochemical Profiling for Lead Optimization Triage

When a tetrahydropyridine-3-carboxylate hit has been identified, procure the ethyl ester (CAS 5727-59-3), the methyl ester, and the free acid in parallel to experimentally measure logD7.4, aqueous solubility, microsomal stability, and Caco-2 permeability. The computed molecular descriptor divergence (MW range 231–259 Da; HBD range 1–2; predicted logP span ~1.5 log units) predicts meaningful differences in ADME profiles that can triage the optimal ester for further optimization .

Confirmatory HMG-CoA Reductase Testing with Defined Analog Comparator Set

Based on the qualitative HMG-CoA reductase activity flag for CAS 5727-59-3 , design a dose–response experiment that includes the ethyl ester, methyl ester, and free acid to establish rank-order IC50 values. This addresses the critical evidence gap identified in Section 3 and can reveal whether the ethyl ester confers a potency advantage over the more polar free acid, consistent with the lipophilic active site of HMG-CoA reductase.

Quote Request

Request a Quote for Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.